2-Cyano-1,3-diphenylpropan-2-yl ethaneperoxoate
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Overview
Description
2-Cyano-1,3-diphenylpropan-2-yl ethaneperoxoate is an organic compound with the molecular formula C19H19NO3 It is characterized by the presence of a cyano group, two phenyl groups, and an ethaneperoxoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-1,3-diphenylpropan-2-yl ethaneperoxoate typically involves the reaction of 1,3-diphenylpropan-2-one with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a nucleophilic addition mechanism, followed by the formation of the ethaneperoxoate ester. The reaction conditions often include refluxing the reactants in an appropriate solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Cyano-1,3-diphenylpropan-2-yl ethaneperoxoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
2-Cyano-1,3-diphenylpropan-2-yl ethaneperoxoate has several applications in scientific research:
Properties
CAS No. |
58422-68-7 |
---|---|
Molecular Formula |
C18H17NO3 |
Molecular Weight |
295.3 g/mol |
IUPAC Name |
(2-cyano-1,3-diphenylpropan-2-yl) ethaneperoxoate |
InChI |
InChI=1S/C18H17NO3/c1-15(20)21-22-18(14-19,12-16-8-4-2-5-9-16)13-17-10-6-3-7-11-17/h2-11H,12-13H2,1H3 |
InChI Key |
HXYJMXUGHNLYFM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OOC(CC1=CC=CC=C1)(CC2=CC=CC=C2)C#N |
Origin of Product |
United States |
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